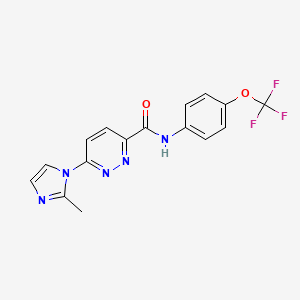
6-(2-methyl-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-methyl-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a pyridazine ring, and a trifluoromethoxy phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole and pyridazine rings. One common approach is to first synthesize the 2-methyl-1H-imidazole and then introduce the pyridazine ring through a series of reactions, including nucleophilic substitution and coupling reactions. The trifluoromethoxy phenyl group is usually introduced in the final steps using appropriate reagents and reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
科学的研究の応用
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: Its unique properties may be utilized in the development of new materials or chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The imidazole and pyridazine rings may play a role in binding to receptors or enzymes, while the trifluoromethoxy phenyl group could enhance its biological activity. Further research is needed to fully understand its mechanism of action.
類似化合物との比較
6-(2-methyl-1H-imidazol-1-yl)ethyl-1,3,5-triazine-2,4-diamine
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid
Uniqueness: This compound stands out due to its unique combination of functional groups and structural features, which may contribute to its distinct chemical and biological properties compared to similar compounds.
生物活性
The compound 6-(2-methyl-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C18H16F3N5O, and its structure includes key functional groups such as an imidazole ring, trifluoromethoxy group, and a pyridazine carboxamide moiety. This structural diversity is believed to contribute to its biological activity.
Research indicates that compounds similar to This compound often exhibit activity through various pathways:
- Inhibition of Protein Kinases : Many imidazole-containing compounds have been identified as inhibitors of specific protein kinases, which play crucial roles in cell signaling and proliferation. For instance, studies have shown that imidazole derivatives can inhibit Aurora kinases, which are involved in cell division .
- Antagonism of PD-1/PD-L1 Interaction : Similar compounds have been reported to interfere with the programmed cell death protein 1 (PD-1) pathway, enhancing immune response against tumors. This mechanism is particularly relevant in cancer therapy .
- Dopamine Receptor Modulation : Some derivatives have shown selective agonistic activity towards dopamine receptors, which may be beneficial in treating neuropsychiatric disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several studies have investigated the biological effects of related compounds:
- Aurora Kinase Inhibition : A study demonstrated that a related imidazole compound effectively inhibited Aurora A kinase, leading to reduced proliferation in cancer cell lines. The study highlighted structure-affinity relationships that could be applied to optimize the new compound .
- Immune Response Enhancement : Research involving mouse splenocytes showed that compounds targeting the PD-1/PD-L1 interaction could restore T-cell function significantly, indicating potential for cancer immunotherapy applications .
- Neuroprotective Effects : In models of neurodegeneration, compounds with similar structures were found to protect dopaminergic neurons from MPTP-induced damage, suggesting therapeutic potential for neurodegenerative diseases .
特性
IUPAC Name |
6-(2-methylimidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O2/c1-10-20-8-9-24(10)14-7-6-13(22-23-14)15(25)21-11-2-4-12(5-3-11)26-16(17,18)19/h2-9H,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQGTOYOSYHDEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













